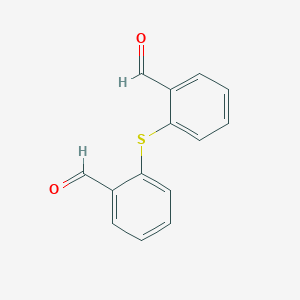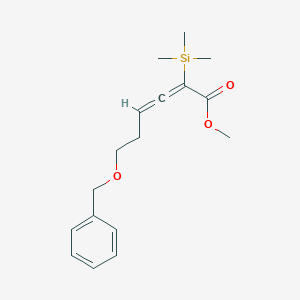![molecular formula C20H22N2 B14228387 2-[(4-Phenylpiperidin-1-yl)methyl]-1H-indole CAS No. 827016-73-9](/img/structure/B14228387.png)
2-[(4-Phenylpiperidin-1-yl)methyl]-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-Phenylpiperidin-1-yl)methyl]-1H-indole is a compound that features a piperidine ring attached to an indole moiety. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities . The indole structure is also a common motif in many natural products and pharmaceuticals, making this compound of particular interest in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Phenylpiperidin-1-yl)methyl]-1H-indole typically involves the reaction of 4-phenylpiperidine with an indole derivative. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura reaction . This method allows for the formation of the carbon-carbon bond between the piperidine and indole rings under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from readily available starting materials. The process often includes steps such as hydrogenation, cyclization, and functional group transformations to achieve the desired product .
Análisis De Reacciones Químicas
Types of Reactions
2-[(4-Phenylpiperidin-1-yl)methyl]-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the indole nitrogen.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces the corresponding amines or alcohols.
Aplicaciones Científicas De Investigación
2-[(4-Phenylpiperidin-1-yl)methyl]-1H-indole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 2-[(4-Phenylpiperidin-1-yl)methyl]-1H-indole involves its interaction with specific molecular targets in the body. The piperidine moiety is known to interact with various receptors, such as opioid receptors, which can mediate analgesic effects . The indole structure may also contribute to its biological activity by interacting with enzymes or other proteins involved in cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
2-[(4-Phenylpiperazin-1-yl)methyl]-1H-indole: Similar structure but with a piperazine ring instead of piperidine.
2-[(4-Methylpiperidin-1-yl)methyl]-1H-indole: Similar structure with a methyl group on the piperidine ring.
2-[(4-Fluorophenylpiperidin-1-yl)methyl]-1H-indole: Similar structure with a fluorine atom on the phenyl ring.
Uniqueness
2-[(4-Phenylpiperidin-1-yl)methyl]-1H-indole is unique due to its specific combination of the piperidine and indole moieties, which may confer distinct biological activities and chemical reactivity compared to other similar compounds .
Propiedades
Número CAS |
827016-73-9 |
|---|---|
Fórmula molecular |
C20H22N2 |
Peso molecular |
290.4 g/mol |
Nombre IUPAC |
2-[(4-phenylpiperidin-1-yl)methyl]-1H-indole |
InChI |
InChI=1S/C20H22N2/c1-2-6-16(7-3-1)17-10-12-22(13-11-17)15-19-14-18-8-4-5-9-20(18)21-19/h1-9,14,17,21H,10-13,15H2 |
Clave InChI |
YLWWPOXJDJXQCQ-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1C2=CC=CC=C2)CC3=CC4=CC=CC=C4N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(4-Ethenylphenyl)methoxy]-5,6,7,8-tetrahydronaphthalen-2-amine](/img/structure/B14228306.png)

![N-[(3,4-dichlorophenyl)carbamothioyl]-3-nitro-benzamide](/img/structure/B14228315.png)

![2-Cyano-N-[1-(3,4-dimethoxyphenyl)propan-2-yl]acetamide](/img/structure/B14228338.png)
![[(3R)-1-(2-fluoroethyl)piperidin-3-yl]methanol](/img/structure/B14228344.png)



![Ethanethioic acid, S-[[4-(di-1H-pyrrol-2-ylmethyl)phenyl]methyl] ester](/img/structure/B14228376.png)
![2,7-Dibromo-3',6'-bis(octyloxy)-9,9'-spirobi[fluorene]](/img/structure/B14228384.png)
![1H-1,2,4-Triazole, 3-[(2-naphthalenylmethyl)thio]-](/img/structure/B14228389.png)

![9,9'-(1,4-Phenylene)bis[10-([1,1'-biphenyl]-2-yl)anthracene]](/img/structure/B14228398.png)
